molecular formula C10H14F2N2O B2420454 N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide CAS No. 2093469-82-8

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide

Numéro de catalogue B2420454
Numéro CAS: 2093469-82-8
Poids moléculaire: 216.232
Clé InChI: IKLFSDFDPBTXBS-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide, also known as VX-770, is a drug used in the treatment of cystic fibrosis. It was developed by Vertex Pharmaceuticals and was approved by the FDA in 2012. VX-770 is a small molecule that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.

Mécanisme D'action

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide works by targeting the CFTR protein, which is mutated in cystic fibrosis. The G551D mutation in CFTR results in a defective protein that is unable to regulate the flow of salt and water in and out of cells. N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide binds to the CFTR protein and improves its function, allowing for better regulation of salt and water transport.
Biochemical and Physiological Effects:
N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide has been shown to improve lung function and reduce the frequency of pulmonary exacerbations in patients with the G551D mutation. It has also been shown to improve sweat chloride concentrations, which is a hallmark of cystic fibrosis. N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide has a favorable safety profile, with the most common side effects being headache, upper respiratory tract infection, and abdominal pain.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action, making it a useful tool for studying the CFTR protein. However, N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide is specific to the G551D mutation and may not be useful for studying other mutations in CFTR.

Orientations Futures

There are several future directions for research on N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide. One area of interest is the development of combination therapies that target multiple mutations in CFTR. Another area of interest is the development of N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide analogs that are more potent and have a broader spectrum of activity. Additionally, N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide could be used as a tool to study the regulation of ion transport in other diseases, such as hypertension and diabetes.

Méthodes De Synthèse

The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide involves several steps, starting with the reaction of 3,3-difluorocyclobutanone with (R)-2-amino-2-methyl-1-propanol to form the corresponding amine. The amine is then reacted with cyanogen bromide to form the nitrile, which is subsequently hydrolyzed to form the carboxylic acid. The carboxylic acid is then coupled with the amine to form the final product, N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide.

Applications De Recherche Scientifique

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide has been extensively studied in the treatment of cystic fibrosis. It has been shown to improve lung function and reduce the frequency of pulmonary exacerbations in patients with the G551D mutation, which accounts for approximately 4% of cystic fibrosis cases. N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide has also been shown to improve sweat chloride concentrations, which is a hallmark of cystic fibrosis.

Propriétés

IUPAC Name

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O/c1-6(2)8(5-13)14-9(15)7-3-10(11,12)4-7/h6-8H,3-4H2,1-2H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLFSDFDPBTXBS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C#N)NC(=O)C1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.